Diglycylethylenediamine, Dihydrochloride Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

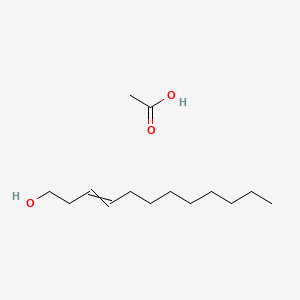

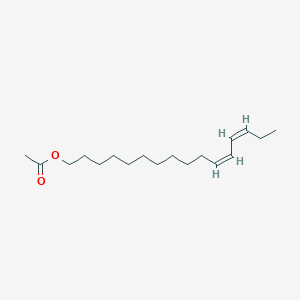

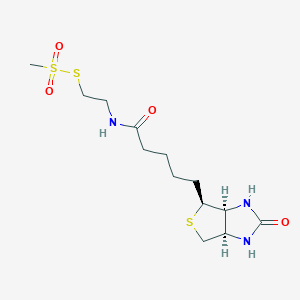

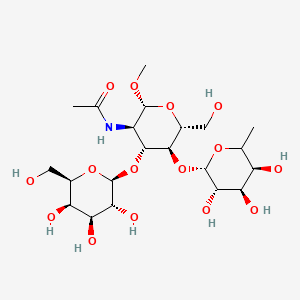

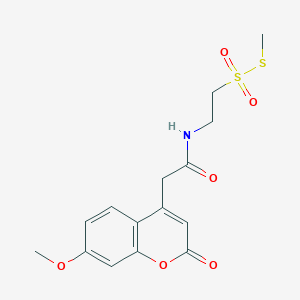

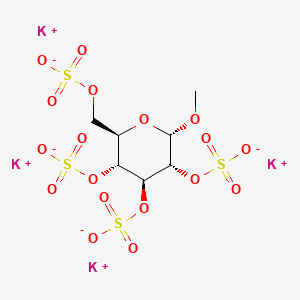

Diglycylethylenediamine, Dihydrochloride Salt is a biochemical compound used for proteomics research . It has a molecular formula of C6H14N4O2•2HCl .

Molecular Structure Analysis

The molecular structure of Diglycylethylenediamine, Dihydrochloride Salt is represented by the formula C6H14N4O2•2HCl . This indicates that the compound consists of 6 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 2 chlorine atoms .Aplicaciones Científicas De Investigación

1. Analytical Chemistry and Detection Methods

N-(1-naphthyl) ethylenediamine dihydrochloride (NEDC) has been utilized in the field of analytical chemistry, specifically as a matrix for the detection of glucose in rat brain microdialysates by matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). NEDC demonstrates strong ultraviolet absorption, high salt tolerance, and minimal interference in the low molecular weight region, making it an effective tool for sensitive detection of small molecules like glucose and amino acids in high ionic strength solutions (Chen et al., 2012).

2. Chemical Reactions and Synthesis

Diglycylethylenediamine, dihydrochloride salt, plays a role in the chemical synthesis process. An example includes its involvement in the deacylation of unactivated amides to yield corresponding amines. This process is facilitated by the combination of an ammonium salt and ethylenediamine, and it tolerates a wide range of functional groups, making it a versatile component in organic synthesis (Shimizu et al., 2012).

3. Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies have been conducted on solid 1,2-ethylenediamine dihydrochloride salt to understand its structural properties. Raman and FTIR spectroscopy, coupled with ab initio molecular orbital calculations, have been used for these studies, providing insights into the conformational preferences of these biologically relevant linear polyamines in the solid state (Amado et al., 2004).

4. Pharmaceutical and Biological Research

In pharmaceutical and biological research, ethylenediammonium salts have been synthesized and characterized, including their molecular structures, for potential applications in drug formulations. These salts have been used to modulate solubility, stability, toxicity, and hygroscopicity of products, contributing significantly to drug and food formulations (Yamin et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

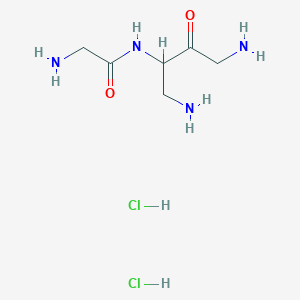

2-amino-N-(1,4-diamino-3-oxobutan-2-yl)acetamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.2ClH/c7-1-4(5(11)2-8)10-6(12)3-9;;/h4H,1-3,7-9H2,(H,10,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAVCOAEETZHFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)CN)NC(=O)CN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.